molecular formula C11H11N3 B1325039 4-Pyrimidin-2-ylbenzylamine CAS No. 885466-44-4

4-Pyrimidin-2-ylbenzylamine

Cat. No.: B1325039
CAS No.: 885466-44-4
M. Wt: 185.22 g/mol
InChI Key: NCQYEJBFHRMHKN-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylbenzylamine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyrimidine and phenylmethanamine, characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidin-2-ylbenzylamine typically involves the reaction of 4-bromobenzylamine with 2-chloropyrimidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Pyrimidin-2-ylbenzylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Pyrimidin-2-ylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyl-2-pyrimidinyl)methanamine
  • (4-(3-Pyridinyl)-2-pyrimidinyl)methanamine
  • N-Methyl (4-pyrimidinyl)methanamine

Uniqueness

4-Pyrimidin-2-ylbenzylamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4-Pyrimidin-2-ylbenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzylamine group. Its molecular formula is C11_{11}H12_{12}N4_{4}, indicating the presence of two nitrogen atoms within its structure. The compound's unique structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thus exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against human cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by targeting pathways associated with cell survival and proliferation. For example, it has shown significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50_{50} values reported below 10 µM .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
HepG2< 10Induction of apoptosis
A549< 10Inhibition of cell proliferation

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has also been explored for other therapeutic potentials, including anti-inflammatory and anticonvulsant activities. Pyrimidine derivatives are known to possess a wide range of biological activities due to their structural versatility .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound could inhibit the Bcl-2 family proteins, which play a critical role in preventing apoptosis in cancer cells. This inhibition leads to increased apoptotic cell death in cancerous tissues .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics. The results indicated that modifications in the benzylamine portion could enhance its antimicrobial potency .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring have been shown to significantly affect their reactivity and efficacy against various targets .

Properties

IUPAC Name

(4-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYEJBFHRMHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640272
Record name 1-[4-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885466-44-4
Record name 1-[4-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidin-2-ylbenzylamine
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